3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the dichlorophenyl and phenyl groups: These groups can be introduced through substitution reactions using suitable halogenated precursors.
Attachment of the tetrafluoroethylsulfonyl group: This step may involve the reaction of the imidazole intermediate with tetrafluoroethylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogenated compounds, organometallic reagents, and strong acids or bases are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, aryl, or functional groups.
Wissenschaftliche Forschungsanwendungen
3
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry: It may find use in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole: The parent compound of the imidazole class, known for its antifungal properties.
Clotrimazole: An imidazole derivative used as an antifungal medication.
Ketoconazole: Another imidazole derivative with antifungal activity.
Uniqueness
3.4-(3,4-Dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole is unique due to the presence of the tetrafluoroethylsulfonyl group, which can impart distinct chemical and biological properties. This group may enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets.
Eigenschaften
CAS-Nummer |
73919-14-9 |
---|---|
Molekularformel |
C17H10Cl2F4N2O2S |
Molekulargewicht |
453.2 g/mol |
IUPAC-Name |
4-(3,4-dichlorophenyl)-5-phenyl-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole |
InChI |
InChI=1S/C17H10Cl2F4N2O2S/c18-11-7-6-10(8-12(11)19)14-13(9-4-2-1-3-5-9)24-16(25-14)28(26,27)17(22,23)15(20)21/h1-8,15H,(H,24,25) |
InChI-Schlüssel |
NPLCWYRFONYLOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)S(=O)(=O)C(C(F)F)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.